Lipophilicity (XLogP3) Elevation Driven by the 2-Chloro Substituent
The target compound exhibits a computed XLogP3 of 3, compared to an XLogP3 of 2 for the close analog N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, which lacks the 2-chloro substituent and the additional methylene unit [1][2]. This difference of 1 log unit indicates approximately 10-fold higher lipophilicity, which can translate into enhanced membrane permeability, a critical parameter in cell-based assays and in vivo model development.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS 16194-64-2): XLogP3 = 2 |
| Quantified Difference | ΔXLogP3 = +1 (target more lipophilic by ~10-fold) |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm, consistent standard conditions |
Why This Matters
For scientists procuring compounds for cell-permeability-dependent assays, the 10-fold higher predicted lipophilicity of the target over the non-chlorinated analog provides a quantifiable rationale for selection when passive membrane diffusion is required.
- [1] PubChem. Compound Summary for CID 17244616, 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 969430, N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide. National Center for Biotechnology Information, 2025. View Source
